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Compound Name: 6-Fluoro-2-methyl-4-chromanone

Cat. No.: B1301872 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a detailed overview of the predicted spectroscopic data for 6-
Fluoro-2-methyl-4-chromanone, a heterocyclic compound of interest in medicinal chemistry

and materials science. Due to the absence of publicly available experimental spectroscopic

data for this specific molecule, this document presents predicted Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) values. These predictions are based on

established principles of spectroscopy and comparative analysis with structurally similar

compounds. Detailed, generalized experimental protocols for acquiring such data are also

provided to guide researchers in their own characterization efforts. This guide is intended to

serve as a valuable resource for scientists and professionals engaged in the synthesis,

characterization, and application of chromanone derivatives.

Introduction
6-Fluoro-2-methyl-4-chromanone is a fluorinated derivative of the chromanone scaffold. The

introduction of a fluorine atom and a methyl group to the chromanone core is expected to

modulate its physicochemical and biological properties, making it a molecule of significant

interest for various research applications, including drug discovery and materials science.

Spectroscopic analysis is fundamental to the structural elucidation and purity assessment of

such novel compounds. This guide presents a predictive spectroscopic profile of 6-Fluoro-2-
methyl-4-chromanone to aid researchers in its identification and characterization.
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Predicted Spectroscopic Data
Extensive searches of scientific literature and spectral databases did not yield experimental

NMR, IR, or MS data for 6-Fluoro-2-methyl-4-chromanone. The data presented herein are

predicted values based on the analysis of its chemical structure and comparison with the

known spectral data of related compounds, such as 6-fluoro-4-chromanone and 6-methyl-4-

chromanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

2.1.1. Predicted ¹H NMR Data

The predicted ¹H NMR chemical shifts for 6-Fluoro-2-methyl-4-chromanone in a standard

deuterated solvent like CDCl₃ are summarized in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts for 6-Fluoro-2-methyl-4-chromanone
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Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

H-2 4.5 - 4.7 m -

H-3a 2.8 - 3.0 dd
J_gem ≈ 16-17, J_vic

≈ 11-12

H-3b 2.6 - 2.8 dd
J_gem ≈ 16-17, J_vic

≈ 3-4

H-5 7.5 - 7.7 dd
J_ortho ≈ 8-9, J_meta

≈ 3

H-7 7.0 - 7.2 ddd
J_ortho ≈ 8-9, J_meta

≈ 8-9, J_para ≈ 3

H-8 6.9 - 7.1 dd
J_ortho ≈ 8-9, J_meta

≈ 4-5

2-CH₃ 1.5 - 1.7 d J_vic ≈ 6-7

2.1.2. Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are presented in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts for 6-Fluoro-2-methyl-4-chromanone
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-2 75 - 80

C-3 45 - 50

C-4 190 - 195

C-4a 120 - 125

C-5 115 - 120 (d, J_CF ≈ 23-25 Hz)

C-6 158 - 163 (d, J_CF ≈ 240-250 Hz)

C-7 118 - 123 (d, J_CF ≈ 7-9 Hz)

C-8 110 - 115 (d, J_CF ≈ 21-23 Hz)

C-8a 155 - 160

2-CH₃ 20 - 25

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted

key IR absorption bands for 6-Fluoro-2-methyl-4-chromanone are listed in Table 3.

Table 3: Predicted IR Absorption Bands for 6-Fluoro-2-methyl-4-chromanone

Functional Group
Predicted Absorption
Range (cm⁻¹)

Description

C=O (ketone) 1680 - 1700 Strong, sharp

C-O-C (ether) 1200 - 1300 Strong, stretching

C-F (aryl fluoride) 1200 - 1250 Strong, stretching

C-H (aromatic) 3000 - 3100 Medium, stretching

C-H (aliphatic) 2850 - 3000 Medium, stretching

C=C (aromatic) 1550 - 1650 Medium to weak, stretching
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 4: Predicted Mass Spectrometry Data for 6-Fluoro-2-methyl-4-chromanone

Parameter Predicted Value

Molecular Formula C₁₀H₉FO₂

Molecular Weight 180.18 g/mol

[M]⁺ (Molecular Ion) m/z 180

Key Fragment Ions
m/z 165 ([M-CH₃]⁺), m/z 152 ([M-CO]⁺), m/z

137, m/z 123, m/z 109

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a solid

organic compound like 6-Fluoro-2-methyl-4-chromanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1][2] The solution

should be homogenous and free of particulate matter.[1]

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR

tube.[3][4] The sample height in the tube should be sufficient to cover the NMR probe's

detection region, typically around 4-5 cm.

Data Acquisition:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity.

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition

time, relaxation delay).

For ¹³C NMR, a larger number of scans will be required due to the lower natural

abundance of the ¹³C isotope.[1]

Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.[5][6]

This will be subtracted from the sample spectrum.

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

[5]

Apply Pressure: Use the instrument's pressure clamp to ensure good contact between the

sample and the crystal.[6]

Data Acquisition: Collect the FTIR spectrum. The infrared beam will penetrate a few microns

into the sample, and the attenuated energy is detected.[7]

Cleaning: After the measurement, clean the crystal surface with a suitable solvent (e.g.,

isopropanol or acetone) and a soft tissue.[5]

Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solid samples. The sample is vaporized in the ion

source.[8]

Ionization: The vaporized sample molecules are bombarded with a high-energy electron

beam (typically 70 eV), causing ionization and fragmentation.[9][10][11]

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
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Detection: The separated ions are detected, and a mass spectrum is generated, showing the

relative abundance of each ion.

Visualizations
The following diagrams illustrate the general workflow of spectroscopic analysis and the

relationship between different spectroscopic techniques for structural elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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